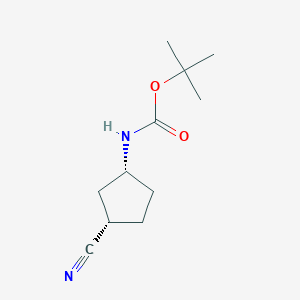

Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate

Description

Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is a carbamate-protected cyclopentane derivative featuring a cyano substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its stereochemical configuration (1R,3S) is critical for its interactions with biological targets, and its cyano group enhances electrophilic reactivity and metabolic stability compared to other functional groups .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl N-[(1R,3S)-3-cyanocyclopentyl]carbamate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

LHUKLMWDVACRKQ-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopentyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyanocyclopentyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride or chloroform, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate has several scientific research applications:

Biology: The compound’s derivatives may be explored for their biological activity and potential as pharmaceutical agents.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations

Cyano vs. Amino/Hydroxy/Oxo Substituents

- Tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 774212-81-6): The amino group increases nucleophilicity and hydrogen-bonding capacity, making it suitable for coupling reactions. However, it requires protection in acidic/basic conditions, unlike the cyano analog . Molecular weight: 200.28 g/mol; purity: ≥97% .

- However, it may reduce stability under oxidizing conditions compared to the cyano derivative . Purity: ≥97%; price: ~¥506.00/g .

- Tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate (CAS 225641-86-1): The ketone group enhances reactivity toward nucleophiles (e.g., Grignard reagents) but increases susceptibility to reduction. The cyano analog avoids such side reactions .

Cyano vs. Aminomethyl/Hydroxymethyl Substituents

- rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate: The aminomethyl side chain offers additional sites for functionalization but introduces stereochemical complexity .

Tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate (CAS 347185-68-6):

Stereochemical and Ring Size Variations

Stereoisomers

- Tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate (CAS 875898-89-8): The (1S,3S) stereoisomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites, compared to the (1R,3S) form .

Ring Size

- Tert-butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6):

Physicochemical and Commercial Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Price (per gram) | Key Functional Group |

|---|---|---|---|---|---|

| Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate | - | ~214 (estimated) | - | - | Cyano |

| Tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6 | 200.28 | ≥97% | ¥375.00/250mg | Amino |

| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | 215.29 | ≥97% | ¥506.00 | Hydroxy |

| Tert-butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | 229.30 | ≥98% | - | Ketone |

Biological Activity

Tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and comparative data with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.28 g/mol

- CAS Number : 875898-89-8

- IUPAC Name : tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate

The compound features a tert-butyl group and a cyanocyclopentyl moiety, which contribute to its unique biological properties. The presence of the carbamate functional group is significant for various interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The cyanide group can participate in hydrogen bonding and ionic interactions with active sites, while the carbamate group may stabilize the compound within these sites. This interaction can modulate the activity of target molecules, leading to desired biological effects .

Enzyme Interaction

This compound has been studied for its potential role in enzyme mechanisms. The aminomethyl group can form hydrogen bonds with enzymes, influencing their activity and potentially leading to inhibition or activation depending on the specific target.

Pharmacological Potential

Research indicates that this compound may serve as a lead candidate in developing therapeutic agents targeting neurological disorders or metabolic diseases. Its structural characteristics suggest it could be utilized in chemical biology as a tool for studying enzyme mechanisms or cellular processes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight the influence of stereochemistry on biological effects.

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₈N₂O₂ | Cyanide group on cyclopentane | Potential enzyme modulator |

| Tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate | C₁₂H₂₁NO₃ | Acetyl group substitution | Different pharmacodynamics |

| Tert-butyl N-(4-cyanobicyclo[2.2.1]heptan-1-yl)carbamate | C₁₂H₁₉N₂O₂ | Bicyclic structure | Unique ring strain effects |

This table illustrates how variations in structure can lead to different biological activities and pharmacological profiles.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Neuropharmacology : A study indicated that compounds similar to this compound could exhibit neuroprotective properties by modulating neurotransmitter systems.

- Metabolic Disorders : Research has suggested that this compound may influence metabolic pathways through its interaction with specific enzymes involved in glucose metabolism .

Q & A

Q. What are the recommended synthetic routes for tert-butyl ((1R,3S)-3-cyanocyclopentyl)carbamate?

- Methodological Answer : A stepwise approach is commonly employed:

Cyclopentane Functionalization : Introduce the cyano group at the 3-position of the cyclopentane ring via nitrile addition or substitution reactions (e.g., using cyanide sources like TMSCN or KCN under catalytic conditions) .

Stereochemical Control : Utilize chiral auxiliaries or enantioselective catalysis to achieve the (1R,3S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may be applied .

Carbamate Protection : React the amine intermediate with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to form the Boc-protected carbamate .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization.

Q. How is the stereochemistry of This compound confirmed?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers and determine enantiomeric excess (ee) .

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, as demonstrated for similar carbamate derivatives .

- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to validate spatial arrangements .

Q. What analytical methods are used to determine purity and structural integrity?

- Methodological Answer :

- HPLC/UPLC : Employ reverse-phase columns (C18) with UV detection (210–254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (, calc. 210.14) via ESI-TOF or MALDI .

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at room temperature (20–25°C) in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as the Boc group is hydrolytically labile under acidic/basic conditions .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis of This compound?

- Methodological Answer :

- Low-Temperature Reactions : Perform critical steps (e.g., amine protection) at 0–5°C to reduce kinetic energy and slow racemization .

- Protecting Group Selection : Use orthogonal protection (e.g., Fmoc for temporary intermediates) to avoid prolonged exposure to basic/acidic conditions .

- In Situ Monitoring : Track ee via chiral HPLC at intermediate stages to adjust reaction parameters dynamically .

Q. How does the cyano group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The cyano group stabilizes adjacent carbocations, but the Boc group undergoes hydrolysis to release CO₂ and tert-butanol. Conduct accelerated stability studies (e.g., 0.1 M HCl, 40°C) to quantify degradation rates .

- Basic Conditions : The cyano group may participate in nucleophilic substitution or elimination. Monitor by LC-MS in pH 8–10 buffers to identify byproducts like cyclopentene derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst Loading : Transition from homogeneous catalysts (e.g., Ru-BINAP) to heterogeneous systems (e.g., immobilized enzymes) to reduce costs and improve recyclability .

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer, minimizing side reactions during Boc protection .

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers during crystallization to enhance ee ≥99% .

Q. How to resolve contradictions in stability data reported across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, 60% RH) using identical analytical methods .

- Advanced Characterization : Apply solid-state NMR or XRPD to differentiate polymorphic forms, which may exhibit varying stabilities .

- Computational Modeling : Use DFT calculations to predict degradation pathways and compare with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.